molecular formula C22H22FN3OS B6516355 2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide CAS No. 899905-45-4

2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6516355
CAS No.: 899905-45-4
M. Wt: 395.5 g/mol
InChI Key: IKVMNMHOXHEZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetamide class, characterized by a spirocyclic 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 3-fluorophenyl group and a sulfanyl-linked N-phenylacetamide moiety. Its molecular formula is C24H26FN3O3S (based on a structurally similar analog, ID: C250-0105) .

Properties

IUPAC Name

2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-17-9-7-8-16(14-17)20-21(26-22(25-20)12-5-2-6-13-22)28-15-19(27)24-18-10-3-1-4-11-18/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVMNMHOXHEZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide

    • Molecular Formula : C22H21Cl2N3OS .
    • Key Differences : Replacing fluorine with chlorine at the 3-position and adding a 4-chloro substituent increases molecular weight (446.39 vs. ~455.55) and lipophilicity (Cl has higher hydrophobicity than F). Chlorine’s larger atomic radius may sterically hinder target binding compared to fluorine .
  • N-(3,4-Dimethoxyphenyl)-2-{[3-(3-Fluorophenyl)-1,4-Diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

    • Molecular Formula : C24H26FN3O3S .
    • Key Differences : The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may alter electronic interactions with receptors compared to the unsubstituted N-phenyl group in the target compound.

Core Structure Modifications

  • 2-{[3-Cyano-4-(4-Fluorophenyl)-6-Oxo-1,4,5,6-Tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide Molecular Formula: C22H18FN3O2S . Key Differences: The tetrahydro-pyridinone core lacks the spirocyclic diazaspiro system, reducing conformational rigidity.
  • N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-(3,4-Dichlorophenyl)acetamide

    • Molecular Formula : C19H17Cl2N3O2 .
    • Key Differences : A pyrazolone core replaces the diazaspiro system. Crystallographic data reveal conformational flexibility in the dichlorophenyl-acetamide moiety, contrasting with the rigid spirocyclic structure of the target compound .

Functional Group Variations

  • 1H-1,2,3-Triazol-1-yl-N-Phenylacetamide Derivatives Example: 2-(4-(((4-Oxomorpholino)Phenyl)Amino)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide . Key Differences: The triazole ring introduces additional hydrogen-bonding sites. The morpholino group enhances solubility but may reduce membrane permeability compared to the fluorophenyl-spiro system .

Structural and Pharmacokinetic Implications

Compound Core Structure Substituent Molecular Weight Lipophilicity (Predicted)
Target Compound Diazaspiro[4.5]decadiene 3-Fluorophenyl ~455.55 Moderate
3,4-Dichlorophenyl Analog Diazaspiro[4.5]decadiene 3,4-Dichlorophenyl 446.39 High
Tetrahydro-pyridinone Analog Tetrahydro-pyridinone 4-Fluorophenyl, Cyano 433.47 Moderate
Pyrazolone-Based Analog Pyrazolone 3,4-Dichlorophenyl 406.27 High
  • Electron Effects : Fluorine’s electronegativity may enhance target binding via dipole interactions, whereas chlorine’s bulkiness could reduce affinity .
  • Conformational Rigidity: The spirocyclic system in the target compound likely improves metabolic stability compared to flexible analogs like the pyridinone or pyrazolone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.